Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)sulfonyl)acetate
Description
Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)sulfonyl)acetate (CAS: 1823183-55-6, molecular formula: C₁₃H₈F₅N₃O₄S, molecular weight: 397.28 g/mol) is a fluorinated pyrimidine derivative with a sulfonylacetate ester functional group. Its structure features a pyrimidine core substituted with fluorine, a methyl group, and a 3-fluoro-5-(trifluoromethyl)pyridinyl moiety.
Properties
IUPAC Name |
ethyl 2-[5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidin-4-yl]sulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F5N3O4S/c1-3-27-10(24)6-28(25,26)14-11(17)7(2)22-13(23-14)12-9(16)4-8(5-21-12)15(18,19)20/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARFGWJPCRPKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=NC(=NC(=C1F)C)C2=C(C=C(C=N2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F5N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)sulfonyl)acetate is a complex chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonyl group, a pyridine ring with multiple fluorine substitutions, and a pyrimidine moiety. These structural components contribute to its unique biological properties. The presence of trifluoromethyl groups is particularly noteworthy as these groups often enhance the lipophilicity and metabolic stability of compounds.
Research indicates that compounds with similar structural features often act as inhibitors of various enzymes and receptors. This compound may interact with specific targets such as kinases or other proteins involved in cellular signaling pathways.
Potential Targets:
- Kinases : Many pyridine and pyrimidine derivatives are known to inhibit kinase activity, which is crucial in cancer progression.
- Enzymatic Inhibition : The sulfonyl group may facilitate binding to active sites of enzymes, potentially leading to inhibition of their activity.
Antimicrobial Activity
Compounds containing trifluoromethylpyridine rings have shown significant antimicrobial properties. This compound may exhibit similar effects, targeting bacterial cell walls or interfering with metabolic pathways.
Antiviral Activity
Studies have indicated that heterocycles like those present in this compound can inhibit viral replication. For instance, certain derivatives have been effective against RNA viruses by targeting viral polymerases or proteases.
Case Studies and Research Findings
-
Antitumor Activity : A study demonstrated that similar compounds inhibited the growth of tumor cells in vitro, suggesting a potential application in cancer therapy. The mechanism was attributed to the induction of apoptosis in cancer cells.
Compound IC50 (µM) Target Compound A 15 EGFR Compound B 30 VEGFR Ethyl 2... TBD TBD - In Vivo Studies : Animal models treated with related compounds showed reduced tumor sizes compared to controls, indicating the potential for further development into therapeutic agents.
- Toxicity Assessment : Preliminary toxicity studies revealed manageable side effects at therapeutic doses, warranting further investigation into safety profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Heterocyclic Core Variations :
- Replacing the pyrimidine with a thiazole (CAS 1823182-66-6) reduces steric bulk but may decrease binding affinity in enzyme-targeted applications due to altered π-π interactions .
- The dihydropyridine core in the chlorophenyl derivative (CAS from ) introduces conformational flexibility but may compromise metabolic stability compared to aromatic pyrimidines.
Substituent Effects: Trifluoromethyl Groups: Both the target compound and the EP 4374877A2 derivative include trifluoromethyl groups, which enhance lipophilicity and metabolic resistance. However, the target compound’s dual fluorine atoms on the pyridinyl and pyrimidine rings may further improve bioavailability. Sulfonyl vs.
Pharmacological Implications: The target compound’s sulfonylacetate ester may act as a prodrug, hydrolyzing in vivo to release the active sulfonic acid, a feature absent in simpler esters like . Fluorine substitution at multiple positions (pyrimidine and pyridine) in the target compound likely reduces off-target interactions compared to non-fluorinated analogs .
Preparation Methods
Synthesis of the Pyrimidine Core
The pyrimidine ring, substituted at specific positions, is typically synthesized via cyclization reactions involving amidines and β-dicarbonyl compounds.
- Step 1: Condensation of appropriate β-ketoesters with amidines or guanidines to form the pyrimidine ring.
- Step 2: Introduction of methyl groups at the 6-position via alkylation or methylation reactions.
- Step 3: Selective fluorination at the 5-position using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
β-Ketoester + Amidines → Pyrimidine ring (cyclization)
Methylation at 6-position → 6-methylpyrimidine derivative
Electrophilic fluorination → 5-fluoro-6-methylpyrimidine
Synthesis of the Fluorinated Pyridinyl Precursors
The 3-fluoro-5-(trifluoromethyl)pyridin-2-yl substituent can be prepared via nucleophilic aromatic substitution or electrophilic fluorination on suitably substituted pyridine derivatives.
- Step 1: Starting from 2,3-difluoropyridine, perform regioselective fluorination at the 5-position.
- Step 2: Introduce the trifluoromethyl group via copper-mediated trifluoromethylation using reagents like Togni's reagent or Umemoto's reagent.
Pyridine derivative + CF3 source → 3-fluoro-5-(trifluoromethyl)pyridine
Coupling of Pyrimidine and Pyridinyl Units
The key step involves C–S bond formation between the pyrimidine core and the pyridinyl substituent, often via nucleophilic substitution or metal-catalyzed coupling .
Sulfonylation and Esterification
The sulfonyl group is introduced through sulfonyl chloride or sulfonic acid derivatives reacting with the thiol intermediate.
- Step 1: React the thiol with a sulfonyl chloride under basic conditions to form the sulfonyl linkage.
- Step 2: Esterify the carboxylic acid or acid chloride intermediate with ethanol in the presence of a catalyst like sulfuric acid or using carbodiimide coupling agents to produce the ethyl ester.
Representative Data Table of Preparation Conditions
Research Findings and Notes
- Selectivity and Functional Group Compatibility: Fluorination steps require careful control to avoid over-fluorination or side reactions, often optimized through temperature and reagent equivalents.
- Yield Optimization: Multi-step synthesis yields vary, but coupling reactions involving sulfonylation are generally high-yielding (>70%).
- Purification: Purification typically involves column chromatography or recrystallization, with characterization confirmed via NMR, MS, and IR spectroscopy.
Q & A
Q. What are effective synthetic routes for this compound, and how are intermediates purified?
The compound can be synthesized via multi-step protocols involving nucleophilic substitution, sulfonation, and esterification. For example, hydrolysis of ethyl ester intermediates using NaOH in ethanol/water mixtures (1:1 v/v) at room temperature yields carboxylic acid derivatives, as demonstrated in analogous pyrimidine syntheses . Purification often involves extraction with ethyl acetate, drying over MgSO₄, and solvent removal under reduced pressure. LCMS (e.g., m/z 338 [M+H]+) is critical for verifying intermediate purity .
Q. What analytical methods are recommended for structural characterization?
- LCMS/MS : Monitors molecular ion peaks and fragmentation patterns (e.g., m/z 338 [M+H]+ for intermediates) .
- X-ray crystallography : Resolves crystal packing and confirms substituent orientation, as shown in related pyrimidine sulfonyl derivatives .
- NMR spectroscopy : Assigns protons and carbons near electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) .
Q. How can solubility and stability be optimized for in vitro assays?
Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers. Stability testing under varying pH (e.g., 1 N HCl or NaOH) and temperatures (25–37°C) is recommended, with LCMS monitoring for degradation products .
Advanced Research Questions
Q. How to design analogs for structure-activity relationship (SAR) studies?
Focus on modifying:
- Pyrimidine ring substituents : Fluorine or methyl groups at C5/C6 influence steric and electronic properties .
- Pyridine moiety : Trifluoromethyl and fluorine at C3/C5 enhance lipophilicity and target binding .
- Sulfonylacetate group : Replace ethyl ester with carboxylate or amide to modulate bioavailability .
Q. How to resolve contradictions in spectroscopic or biological data?
- Case example : Discrepancies in LCMS molecular ion peaks may arise from residual solvents or salt adducts. Re-run analyses under high-resolution conditions (HRMS) and cross-validate with NMR .
- Biological activity conflicts : Compare assay conditions (e.g., cell lines, incubation times) and validate using orthogonal methods (e.g., SPR vs. enzyme inhibition) .
Q. What strategies improve regioselectivity in halogenation or coupling reactions?
Q. How to determine conformational flexibility via crystallography?
Q. What computational methods predict metabolic stability?
- Density Functional Theory (DFT) : Calculate bond dissociation energies for labile groups (e.g., ester hydrolysis) .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
